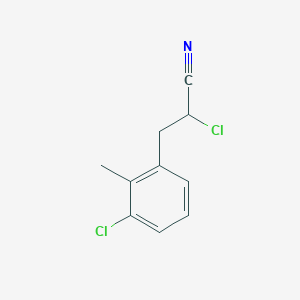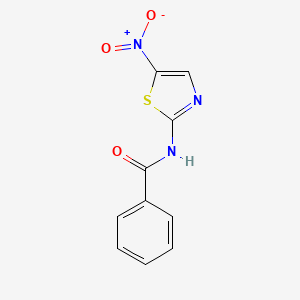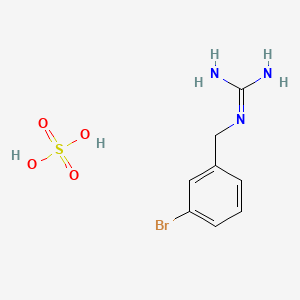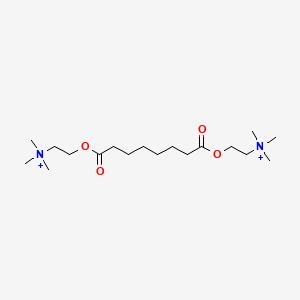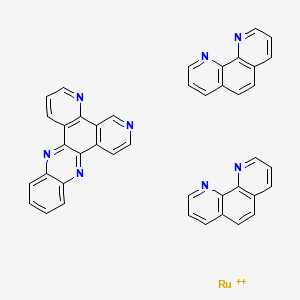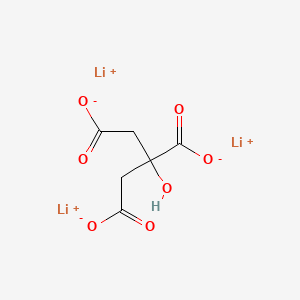
Lithium citrate
Übersicht
Beschreibung
Synthesis Analysis
Lithium citrate does not have direct synthesis papers available, but research on similar lithium compounds provides insight into possible synthesis methods. For example, lithium vanadium oxide (Li1+xV3O8) was synthesized via a citrate sol-gel route at low temperatures, avoiding intermediate phases and achieving pure product directly. This method indicates that lithium citrate could potentially be synthesized through similar low-temperature sol-gel processes, utilizing citrate as a stabilizing agent to control the product's phase and morphology (Wu et al., 2005).
Molecular Structure Analysis
While specific studies on lithium citrate's molecular structure are scarce, analyses of related lithium-based compounds suggest that the citrate ion plays a crucial role in stabilizing lithium ions in a variety of structures. The use of citrate in synthesis often leads to well-defined crystalline phases and can influence the size and morphology of nanoparticles, as seen in lithium aluminate synthesis (Ovalle-Encinia et al., 2019).
Chemical Reactions and Properties
Research into lithium-ion poly(ethylene citrate)-TiO2 nanocomposites reveals that the esterification process involved in their synthesis could also be applicable to lithium citrate, indicating that its chemical properties can be tailored for specific applications. This includes improving the material's thermal stability and ionic conductivity, which are crucial for its use in energy storage and other applications (Pignanelli et al., 2019).
Physical Properties Analysis
The synthesis of lithium ferrite via a modified citrate gel precursor method provides insights into the physical properties of lithium citrate-based materials. Such methods can produce nanoparticles with specific sizes and magnetic properties, suggesting that the physical properties of lithium citrate and its derivatives can be finely tuned for various technological applications (Verma & Joy, 2008).
Chemical Properties Analysis
The study on aluminum-doped lithium lanthanum titanate synthesized using a citrate gel method demonstrates that lithium citrate-based materials can exhibit high ionic conductivity, making them suitable for use in solid electrolytes for lithium batteries. This highlights the potential of lithium citrate in creating materials with desirable chemical properties for energy storage applications (Le et al., 2015).
Wissenschaftliche Forschungsanwendungen
1. Lithium Extraction from Citrate Media
- Application Summary : Lithium-ion battery (LIB) recycling has received continued interest in recent years due to its benefits, which include reducing the environmental impact of spent LIBs and providing a secondary source of valuable metals, such as Li, Co, and Ni .
- Methods of Application : This paper characterized the Li separation with D2EHPA from citrate media as a function of pH and identified the optimal overall Li separation at a pH of 5.5 .
- Results or Outcomes : The Li separation was optimized at a pH of 5.5, with which it was concluded that 23 vol.% D2EHPA and an O/A ratio of 4 provided the best Li separation, for which 66.1% Li was extracted with 26.9% residual Mn, 6.8% Co, and 7.7% Ni in a single stage .
2. Lithium Extraction by Capacitive Deionization
- Application Summary : Extracting lithium from seawater has been explored as a potential solution to address the shortage of lithium supply .
3. Lithium-ion Batteries
- Application Summary : Lithium can be used to store energy from renewable sources, such as solar and wind energy, and then release it when required .
4. Mood Stabilizer in Psychiatric Treatment
- Application Summary : Lithium citrate is used as a mood stabilizer in the psychiatric treatment of manic states and bipolar disorder .
- Methods of Application : It can be administered orally in the form of a syrup .
- Results or Outcomes : There is extensive pharmacology of lithium, the active component of this salt .
5. Lithium-ion Battery Industries
- Application Summary : Poly (ethylene oxide) based electrolytes, which transport lithium ions via polymer segmental motion, have been regarded as likely-looking for electrolytes for including all-solid-state Li-ion battery industries .
6. Low-Lithium Battery
- Application Summary : An artificial intelligence (AI) program has identified a material not found in nature that could reduce the amount of lithium used in batteries by up to 70% .
- Results or Outcomes : The new material, a blend of sodium, lithium, yttrium, and chloride ions, is a type of mixed metal chloride and was found to be the best option from 32 million candidates .
7. Anticancer Agent
- Application Summary : Lithium citrate has been found to induce apoptosis, autophagy, and inhibition of tumor growth. It also participates in the regulation of tumor proliferation, tumor invasion, metastasis, and cell cycle arrest .
8. Treatment for Gout
Safety And Hazards
- Toxicity : Lithium compounds can be toxic if ingested in large amounts. Regular monitoring of blood lithium levels is essential during treatment.
- Drug Interactions : Lithium citrate interacts with various medications, including diuretics and nonsteroidal anti-inflammatory drugs (NSAIDs).
Zukünftige Richtungen
Research on lithium citrate continues, focusing on:
- Optimizing Dosage : Determining the most effective and safe dosage for bipolar disorder treatment.
- Exploring New Applications : Investigating potential uses beyond bipolar disorder.
Eigenschaften
IUPAC Name |
trilithium;2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.3Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSIUCDMWSDDCE-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Li3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
||
| Record name | Lithium citrate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citric acid, lithium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70883185 | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrahydrate: White deliquescent solid; [Merck Index] | |
| Record name | Lithium citrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14721 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown. It is possible that Li+ produces its effects by interacting with the transport of monovalent or divalent cations in neurons. An increasing number of scientists have come to the conclusion that the excitatory neurotransmitter glutamate is the key factor in understanding how lithium works. Lithium has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential. Lithium has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level, neither too much nor too little. It is postulated that too much glutamate in the space between neurons causes mania, and too little, depression. Another mechanism by which lithium might help to regulate mood include the non-competitive inhibition of an enzyme called inositol monophosphatase. Alternately lithium's action may be enhanced through the deactivation of the GSK-3B enzyme. The regulation of GSK-3B by lithium may affect the circadian clock. GSK-3 is known for phosphorylating and thus inactivating glycogen synthase. GSK-3B has also been implicated in the control of cellular response to damaged DNA. GSK-3 normally phosphorylates beta catenin, which leads to beta catenin degratation. When GSK-3 is inhibited, beta catenin increases and transgenic mice with overexpression of beta catenin express similar behaviour to mice treated with lithium. These results suggest that increase of beta catenin may be a possible pathway for the therapeutic action of lithium. | |
| Record name | Lithium citrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14507 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Lithium citrate | |
CAS RN |
919-16-4, 10377-38-5 | |
| Record name | Lithium citrate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citric acid, lithium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium citrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14507 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trilithium citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM CITRATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3655633623 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


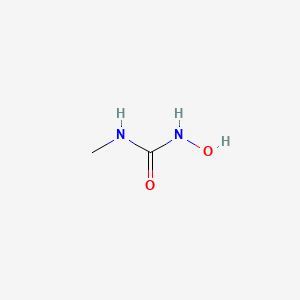
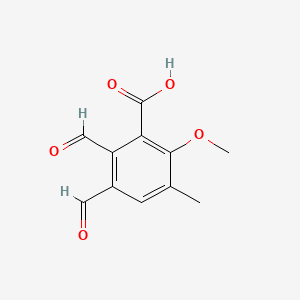
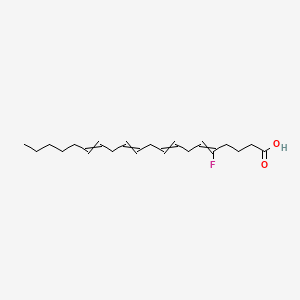
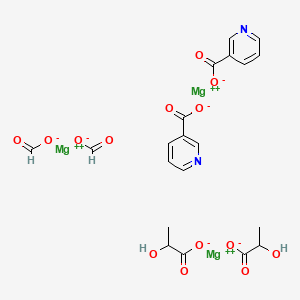
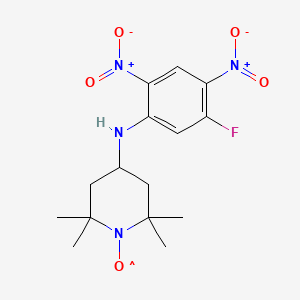
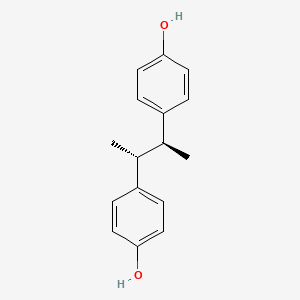
![5-Amino-1-[2-(3-chlorophenyl)-3,4-dimethyl-7-pyrazolo[3,4-d]pyridazinyl]-4-pyrazolecarbonitrile](/img/structure/B1201289.png)
